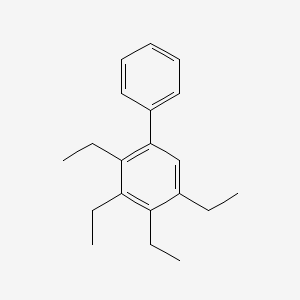
2,3,4,5-Tetraethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with four ethyl groups attached to the 2, 3, 4, and 5 positions of one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetraethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetraethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetraethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl groups on the benzene rings can influence the reactivity and orientation of the substituents. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetraethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2,3,4,5-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,4,5-Tetrachloro-1,1’-biphenyl:
2,3,4,5-Tetrafluoro-1,1’-biphenyl: Fluorine atoms impart unique electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
65775-46-4 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,2,3,4-tetraethyl-5-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-5-15-14-20(16-12-10-9-11-13-16)19(8-4)18(7-3)17(15)6-2/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
LYYLSKXZNTXVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




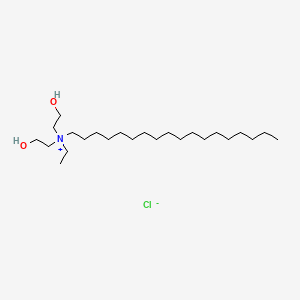
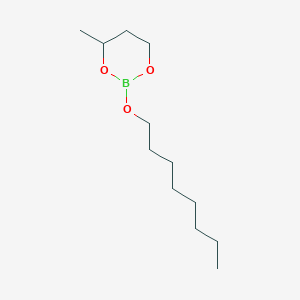
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)

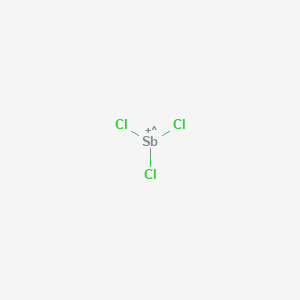
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
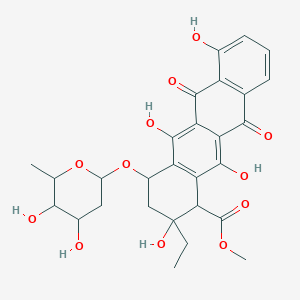

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
